REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([C:8]([OH:10])=O)=[N:4][CH:5]=[CH:6][CH:7]=1.C(Cl)(Cl)=O.C1(C)C=CC=CC=1.C(N(C(C)C)CC)(C)C.[Cl:31][C:32]1[CH:37]=[CH:36][C:35]([CH2:38][CH2:39][NH2:40])=[CH:34][CH:33]=1>C1COCC1.CCOCC>[Cl:31][C:32]1[CH:37]=[CH:36][C:35]([CH2:38][CH2:39][NH:40][C:8]([C:3]2[C:2]([OH:1])=[CH:7][CH:6]=[CH:5][N:4]=2)=[O:10])=[CH:34][CH:33]=1
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=CC1)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 90 minutes while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
slowly rose to 0° C
|
Type
|
CUSTOM
|
Details
|
was then recooled to −20° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred an additional 2 hours as the temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was slowly brought to 0° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued at 0° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
To this stirred mixture was added
|
Type
|
WASH
|
Details
|
washed with 1N HCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCNC(=O)C1=NC=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |